Sodium houttuyfonate

Antimicrobial susceptibility MIC comparison Staphylococcus aureus

Sodium houttuyfonate is a stable, water-soluble houttuynin derivative, overcoming the parent compound's instability and non-specific protein binding. It demonstrates synergistic meropenem activity against heteroresistant Pseudomonas aeruginosa (FICI ≤0.5) and inhibits biofilm formation at sub-inhibitory concentrations (≥250 μg/mL). With defined MIC values (16–64 μg/mL) against MRSA and anti-inflammatory MAPK/NF-κB pathway modulation, it is ideal for infection and inflammation research. High purity (≥98%) ensures reproducible results.

Molecular Formula C30H35ClF2N5O6-
Molecular Weight 635.086
CAS No. 497107-87-6
Cat. No. B1191549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium houttuyfonate
CAS497107-87-6
SynonymsR1295;  (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-                             difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride
Molecular FormulaC30H35ClF2N5O6-
Molecular Weight635.086
Structural Identifiers
SMILESCCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);/q;+1/p-1
InChIKeyWZXWPERMGIZNQT-YCBFMBTMSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Houttuyfonate (CAS 497107-87-6): A Stable Houttuynin Derivative with Validated Antimicrobial Synergy and Anti-Biofilm Activity


Sodium houttuyfonate (SH), also known as houttuynin sodium bisulfite, is a semi-synthetic derivative formed by the addition of sodium bisulfite to the β-keto aldehyde moiety of houttuynin, the primary bioactive constituent of the traditional medicinal plant Houttuynia cordata [1]. This chemical modification transforms the inherently unstable and electrophilic houttuynin into a stable, water-soluble compound suitable for pharmaceutical formulation and research applications [2]. Sodium houttuyfonate is a member of a small class of alkyl β-keto aldehyde bisulfite adducts that includes its close analog, sodium new houttuyfonate (SNH, possessing a 12-carbon alkyl chain versus SH's 10-carbon chain) [3]. Pharmacologically, SH is characterized by its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi, its capacity to inhibit biofilm formation and bacterial virulence factors, and its documented anti-inflammatory effects mediated through MAPK/NF-κB pathway modulation [4].

Why Sodium Houttuyfonate Cannot Be Substituted by Houttuynin or Sodium New Houttuyfonate: Evidence of Differentiated Chemistry and Pharmacology


Generic substitution among houttuynin, sodium houttuyfonate (SH), and sodium new houttuyfonate (SNH) is not scientifically justifiable due to fundamental differences in molecular stability, electrophilicity, and biological activity. Native houttuynin is a reactive β-keto aldehyde that forms covalent Schiff base adducts with tissue proteins, particularly in the lung, a property that underlies both its bioactivity and its inherent chemical instability [1]. The sodium bisulfite addition reaction that yields SH masks this reactive electrophilic center, conferring aqueous stability and eliminating the non-specific covalent binding that characterizes the parent molecule, thereby altering both its pharmacokinetic profile and toxicity spectrum [2]. While SNH is a close structural analog differing only by two additional methylene units in its alkyl chain (C12 vs C10), this seemingly minor variation produces quantifiable differences in antimicrobial spectrum, enzyme inhibition potency, and formulation characteristics that preclude interchangeability [3]. These chemical distinctions translate into divergent performance in standardized assays and experimental models, as documented in the quantitative evidence below.

Quantitative Differentiation of Sodium Houttuyfonate (CAS 497107-87-6): Comparative MIC, Synergy, Biofilm, and Toxicity Data


Sodium Houttuyfonate vs. Sodium New Houttuyfonate (SNH): Differential Antibacterial Potency Against Staphylococcus aureus

A direct comparison of minimum inhibitory concentration (MIC) values reveals that sodium houttuyfonate (SH) exhibits approximately 2- to 4-fold greater potency against Staphylococcus aureus than its close analog sodium new houttuyfonate (SNH). In microdilution assays against S. aureus ATCC 25923 and clinical isolate UAMS-1, SH demonstrated MIC values ranging from 16 to 64 μg/mL [1]. In contrast, SNH displayed an MIC90 of 64 μg/mL against MRSA strains under identical susceptibility testing conditions [2]. This quantifiable potency advantage may influence compound selection for applications where S. aureus is a target organism.

Antimicrobial susceptibility MIC comparison Staphylococcus aureus

Sodium Houttuyfonate in Combination with Meropenem: Demonstrated Synergy (FICI ≤0.5) Against Heteroresistant Pseudomonas aeruginosa

Sodium houttuyfonate demonstrates quantifiable synergistic activity with the carbapenem antibiotic meropenem against heteroresistant Pseudomonas aeruginosa strains. In checkerboard assays, the combination of SH and meropenem produced fractional inhibitory concentration index (FICI) values ≤0.5 across all four experimental strains, meeting the established criteria for synergy (FICI ≤0.5) [1]. The MIC of SH alone against these heteroresistant strains was determined to be 4,000 μg/mL, indicating that while SH as monotherapy exhibits limited potency against this pathogen, its value lies in its ability to potentiate the activity of meropenem [1]. At sub-inhibitory concentrations (≥250 μg/mL), SH effectively inhibited biofilm formation and swimming motility compared to untreated controls [1].

Synergy Pseudomonas aeruginosa Carbapenem resistance FICI

Sodium Houttuyfonate Exhibits Comparable Anti-Biofilm Activity to Azithromycin and Fluconazole Against Staphylococcus epidermidis and Candida albicans

In head-to-head biofilm attachment inhibition assays, sodium houttuyfonate demonstrated no statistically significant difference in anti-biofilm efficacy compared to the clinically established antibiotics azithromycin (against Staphylococcus epidermidis) and fluconazole (against Candida albicans) [1]. Specifically, the inhibition of biofilm attachment for S. epidermidis by SH was not significantly different from that achieved by azithromycin, and for C. albicans, SH's inhibition was comparable to that of fluconazole [1]. Additionally, SH displayed broadly anti-pathogenic effects on biofilm formation of both bacteria and fungi, with greater activity against C. albicans than S. epidermidis [1].

Biofilm Staphylococcus epidermidis Candida albicans Azithromycin Fluconazole

Sodium Houttuyfonate vs. Sodium New Houttuyfonate (SNH): Differential In Vivo Toxicity and Safety Profile

Acute toxicity studies in BALB/c mice reveal a clear dose-response relationship for sodium houttuyfonate, with an intraperitoneal LD50 falling between 50 and 125 mg/kg [1]. Specifically, no deaths occurred at 50 mg/kg i.p., while 6 of 10 mice died at 125 mg/kg (accompanied by liver congestion), and 10 of 10 died at 200 mg/kg [1]. At 125 mg/kg i.p., plasma histamine concentration increased significantly to 66.1 ± 3.9 μg/L compared to 45.8 ± 9.6 μg/L in control animals (P < 0.05) [1]. In vitro, SH at 32 and 128 mg/L induced lactate dehydrogenase (LDH) release of 19.2 ± 3.3 and 30.6 ± 3.1 units, respectively, versus 1.2 ± 1.1 in untreated cells, and caused hemolysis of both mouse and human red blood cells [1]. Comparative toxicity data for SNH under identical conditions are not available in the public literature, representing a critical data gap for risk assessment.

Acute toxicity LD50 Histamine release Hemolysis

Recommended Research and Industrial Application Scenarios for Sodium Houttuyfonate (CAS 497107-87-6) Based on Quantitative Differentiation


Adjunctive Antibacterial Research: Synergistic Combinations with Carbapenems Against Heteroresistant Pseudomonas aeruginosa

Sodium houttuyfonate is particularly suitable for research programs investigating adjunctive therapies targeting heteroresistant Pseudomonas aeruginosa infections. Its demonstrated synergy with meropenem (FICI ≤0.5) [1] supports its use as a potentiator of carbapenem activity in experimental models, where it may help overcome heteroresistance mechanisms that limit meropenem monotherapy efficacy. The compound's ability to inhibit biofilm formation and swimming motility at sub-inhibitory concentrations (≥250 μg/mL) [1] further positions it for studies exploring anti-virulence strategies. Procurement for this application should prioritize high-purity material suitable for combination checkerboard assays and in vivo infection models.

Biofilm-Associated Infection Models: Alternative to Conventional Antibiotics

Given its comparable anti-biofilm activity to azithromycin (against S. epidermidis) and fluconazole (against C. albicans) [2], sodium houttuyfonate is a viable compound for research on biofilm-associated infections where the use of clinical antibiotics may be undesirable due to resistance concerns or study design requirements. Its activity against both bacterial and fungal biofilms [2] makes it suitable for polymicrobial biofilm models. Researchers should verify the compound's solubility in aqueous media (3.33 mg/mL in water, sonication recommended) when designing experimental protocols.

Staphylococcus aureus Susceptibility Testing and Antimicrobial Discovery

For research programs focused on Staphylococcus aureus, including MRSA, sodium houttuyfonate offers a defined antimicrobial profile with MIC values in the 16–64 μg/mL range [3]. This places it in a moderate potency range suitable for use as a reference compound in susceptibility screening assays or as a scaffold for medicinal chemistry optimization. The availability of comparative MIC data for the analog SNH (MIC90 = 64 μg/mL against MRSA) [4] provides a benchmark for evaluating structure-activity relationships. Procurement decisions should consider the compound's stability profile and recommended storage conditions (-20°C for powder, -80°C for solutions) .

In Vivo Preclinical Studies Requiring Defined Toxicity Parameters

Sodium houttuyfonate is appropriate for in vivo studies where acute toxicity parameters are essential for experimental design. The documented LD50 range (50–125 mg/kg i.p. in BALB/c mice) and dose-dependent histamine release [5] provide a quantitative framework for dose selection in murine models of inflammation, infection, or tissue injury. Researchers should note the compound's demonstrated hemolytic activity in vitro [5] when designing parenteral administration protocols. The compound's distribution to lung tissue following intravenous administration of the parent molecule houttuynin [6] may inform target organ selection for pharmacodynamic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium houttuyfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.